molecular formula C8H11N3O2 B114796 2-(Isopropylamino)pyrimidine-5-carboxylic acid CAS No. 148741-64-4

2-(Isopropylamino)pyrimidine-5-carboxylic acid

Cat. No. B114796
M. Wt: 181.19 g/mol
InChI Key: KHKCJJIQFAWEGW-UHFFFAOYSA-N
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Description

“2-(Isopropylamino)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C8H11N3O2 . It has a molecular weight of 181.19 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-(Isopropylamino)pyrimidine-5-carboxylic acid” is 1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Isopropylamino)pyrimidine-5-carboxylic acid” are not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects .


Physical And Chemical Properties Analysis

“2-(Isopropylamino)pyrimidine-5-carboxylic acid” is a solid compound . It has a molecular weight of 181.19 g/mol . The compound is stored at room temperature .

Scientific Research Applications

Metal Complex Synthesis and Characterization

Research has explored the synthesis and characterization of metal complexes using pyrimidine-5-carboxylic (5PCA) acids, demonstrating their utility in developing novel materials with potential applications in catalysis, materials science, and as precursors for the synthesis of complex coordination compounds. These studies involve thermal, spectroscopic (IR, Raman), X-ray, and theoretical (DFT) analysis to elucidate the coordination behavior and stability of these complexes, providing a foundational understanding for further exploration of their properties and applications (Świderski et al., 2019).

Antimicrobial Activity of Pyrimidine Derivatives

The synthesis and evaluation of tetrahydropyrimidine derivatives from 1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown promising antimicrobial properties. This research highlights the importance of pyrimidine derivatives in developing new chemotherapeutic agents, with a focus on antibacterial, antifungal, and potentially antiviral activities. The versatility of pyrimidine as a core structure for drug development underscores its significance in medicinal chemistry and drug discovery efforts (Kheder et al., 2011).

Supramolecular Chemistry and Cocrystal Design

In the realm of supramolecular chemistry, studies have focused on the design of cocrystals involving pyrimidine derivatives and various carboxylic acids, revealing insights into the hydrogen bonding and coordination patterns that dictate the formation and stability of these cocrystals. Such research is critical for the development of new materials with tailored properties, including enhanced stability, solubility, or electronic characteristics, which have implications for pharmaceuticals, materials science, and nanotechnology (Rajam et al., 2018).

Photophysical and Photochemical Properties

Investigations into the photophysical and photochemical properties of pyrimidine derivatives are essential for applications in photodynamic therapy, imaging, and as photosensitizers in solar energy conversion. Research in this area has led to the development of pyrimidine-based dyes and complexes with unique light absorption and emission characteristics, opening avenues for their use in dye-sensitized solar cells, optical materials, and as probes for biological imaging (Wu et al., 2015).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-(Isopropylamino)pyrimidine-5-carboxylic acid” can be found online .

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-(propan-2-ylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKCJJIQFAWEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599288
Record name 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)pyrimidine-5-carboxylic acid

CAS RN

148741-64-4
Record name 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6 ml of a 1N solution of sodium hydroxide are added to a solution of 2-isopropylamino-5-methoxycarbonylpyrimidine (1 g; 5.12 mmol) in 33 ml of methanol. The mixture is refluxed (66° C.) for two hours. A minimum of water is added in order to dissolve the precipitate which forms; the methanol is evaporated under reduced pressure. The remaining solution is acidified at 0° C. with 2N hydrochloric acid. The precipitate obtained is filtered, washed with water and then dried to give 850 mg (92%) of acid.
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